Motexafin
Description
Structure
2D Structure
Properties
CAS No. |
189752-49-6 |
|---|---|
Molecular Formula |
C48H67N5O10 |
Molecular Weight |
874.1 g/mol |
IUPAC Name |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26,27-pentazapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6(27),7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol |
InChI |
InChI=1S/C48H67N5O10/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40/h27-32,52,54-55H,7-26H2,1-6H3 |
InChI Key |
JFOHFDSMPQIOES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=C2)N5)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC |
Origin of Product |
United States |
Molecular Classification and Structural Implications for Biological Activity
Core Macrocyclic Ligand System Topology
The core of motexafin is a pentadentate aromatic macrocycle. nih.govdrugbank.com Unlike the tetrapyrrolic core of porphyrins, the texaphyrin macrocycle incorporates five nitrogen atoms available for coordination with a central metal ion. This expanded framework, often described as a "pentapyrrolic" or "expanded porphyrin" system, provides a larger central cavity compared to traditional porphyrins, enabling the stable complexation of larger metal ions. researchgate.netosti.gov The nonaromatic form of the texaphyrin ligand is synthesized through a Schiff base condensation reaction between a tripyrrane dialdehyde (B1249045) and an o-phenylenediamine (B120857) derivative, followed by oxidation to yield the aromatic macrocycle. nih.gov
Central Metal Ion Coordination Chemistry (e.g., Gadolinium, Lutetium)
A key feature of this compound is its ability to form stable complexes with various metal ions, particularly trivalent lanthanides such as gadolinium (Gd³⁺) and lutetium (Lu³⁺). researchgate.netresearchgate.net In these metallotexaphyrin complexes, the central metal ion is coordinated by the five nitrogen atoms of the texaphyrin macrocycle. researchgate.net
This compound gadolinium (also known as Gd-Tex or Xcytrin) is a well-studied example, where a gadolinium(III) ion is coordinated within the texaphyrin core. researchgate.netdrugbank.com this compound lutetium (also known as Lu-Tex, Lutrin, or Optrin) is another significant complex, featuring a lutetium(III) ion. researchgate.netnih.govdrugbank.com The coordination of paramagnetic metal ions like gadolinium is particularly relevant for applications in magnetic resonance imaging (MRI), as these ions can enhance contrast. nih.govscholaris.ca The stability of these metallotexaphyrin complexes is crucial for their biological applications, as dissociation of the metal ion could lead to toxicity. scholaris.ca Research has also explored the coordination of actinide ions like actinium, curium, and lawrencium, noting that while they bind tightly, their metal-ligand binding energy is lower than that of lanthanide complexes, suggesting potentially lower stability in some contexts. researchgate.net
Structural Determinants of Electron Affinity and Redox Activity
The structural features of the texaphyrin macrocycle impart specific electronic properties to this compound, particularly influencing its electron affinity and redox activity. This compound gadolinium, for instance, is described as having a strong affinity for electrons, meaning it is easily reduced. tandfonline.comnih.gov This high electron affinity contributes to its function as a redox mediator. tandfonline.comnih.gov
The molecule can accept electrons from various intracellular reducing metabolites, such as ascorbate (B8700270), NADPH, glutathione (B108866), and thioredoxin reductase. tandfonline.comnih.gov In the presence of oxygen, this process can lead to "futile redox cycling," where this compound accepts electrons and then transfers them to oxygen, generating reactive oxygen species (ROS), such as superoxide (B77818). tandfonline.comaacrjournals.org This redox cycling and ROS generation are considered key mechanisms by which this compound exerts its biological effects, including disrupting redox-dependent pathways and inducing oxidative stress. medkoo.comtandfonline.comaacrjournals.org The macrocyclic ligand-centered redox activity is an intrinsic property of metallotexaphyrins like this compound gadolinium. researchgate.net
Table 1: Key Properties of this compound Complexes
| Property | This compound Gadolinium (Gd-Tex) | This compound Lutetium (Lu-Tex) |
| Molecular Formula | C₅₂H₇₂GdN₅O₁₄ drugbank.comebi.ac.uk | C₅₂H₇₂LuN₅O₁₄ nih.gov |
| Molecular Weight | ~1148.4 g/mol drugbank.comebi.ac.uk | ~1148.4 g/mol (anhydrous) nih.gov or ~1184.15 g/mol (hydrate) drugbank.com |
| Central Metal Ion | Gadolinium (Gd³⁺) drugbank.com | Lutetium (Lu³⁺) nih.gov |
| Classification | Metallotexaphyrin medkoo.comnih.gov | Metallotexaphyrin nih.govdrugbank.com |
| Electron Affinity | High tandfonline.comnih.gov | Not specified in sources, but expected to be influenced by the texaphyrin core. |
| Redox Activity | Redox mediator, generates ROS tandfonline.comnih.gov | Photosensitizer, generates singlet oxygen nih.govwikipedia.org |
Advanced Intracellular Mechanisms of Action
Orchestration of Redox Modulation and Reactive Oxygen Species Generation
Motexafin, particularly the gadolinium complex (this compound gadolinium, Gd-Tex), acts as a redox-active agent within the cell. capes.gov.brimrpress.comnih.gov It possesses a strong affinity for electrons, making it easily reduced. tandfonline.comimrpress.com This electron affinity drives a process of catalytic oxidation of intracellular reducing species, ultimately leading to increased oxidative stress and the generation of reactive oxygen species (ROS). tandfonline.comimrpress.compnas.org
Catalytic Futile Redox Cycling Dynamics
A key mechanism by which this compound exerts its effect is through futile redox cycling. capes.gov.brtandfonline.comimrpress.comncats.ionih.govmdpi.comnih.govroyalsocietypublishing.orgingentaconnect.comncats.io In this process, this compound accepts electrons from various intracellular reducing metabolites. tandfonline.comimrpress.comaacrjournals.orgncats.iomdpi.com The reduced this compound then rapidly transfers these electrons to molecular oxygen (O₂), generating superoxide (B77818) and other reactive oxygen species, such as hydrogen peroxide (H₂O₂). tandfonline.comimrpress.comncats.ionih.govmdpi.compnas.orgingentaconnect.com The this compound molecule is regenerated in its oxidized form, allowing the cycle to continue, thus catalytically consuming reducing equivalents and producing ROS. tandfonline.comimrpress.comncats.ionih.govroyalsocietypublishing.orgpnas.org
Electron Transfer from Endogenous Reducing Metabolites
This compound accepts electrons from a variety of crucial intracellular reducing metabolites, thereby interfering with their normal functions in maintaining redox balance. tandfonline.comimrpress.comaacrjournals.orgncats.iomdpi.com
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a primary source of reducing power in the cell, essential for numerous biosynthetic pathways and for the regeneration of reduced glutathione (B108866) via glutathione reductase. tandfonline.comnih.gov this compound is capable of accepting electrons from NADPH, leading to its oxidation. tandfonline.comimrpress.comaacrjournals.orgncats.iomdpi.comnih.govingentaconnect.comnih.gov This consumption of NADPH can impair cellular reductive capacity and affect processes that rely on this coenzyme. tandfonline.comnih.gov this compound gadolinium has been shown to utilize thioredoxin reductase with NADPH in futile redox cycling. ingentaconnect.com It also interacts with NADPH-cytochrome P450 reductase, diverting reducing equivalents to oxygen reduction. nih.gov
Ascorbate (B8700270) (Vitamin C) and glutathione (GSH) are major intracellular antioxidants that directly neutralize ROS and play vital roles in maintaining the reduced state of cellular components. tandfonline.comimrpress.comncats.ionih.govroyalsocietypublishing.orgpnas.org this compound catalyzes the oxidation of both ascorbate and glutathione. tandfonline.comimrpress.comncats.iomdpi.compnas.org This increased consumption depletes their intracellular pools, compromising the cell's ability to counteract oxidative stress. ncats.iopnas.org Studies have shown that low intracellular GSH levels can be associated with increased susceptibility to this compound gadolinium. pnas.org Ascorbate can enhance this compound gadolinium redox cycling and apoptosis, and its presence was necessary for this compound gadolinium-induced apoptosis in some cell lines. iiarjournals.orgashpublications.org Ascorbate undergoes a two-electron oxidation, and its regeneration involves redox reactions that can lead to GSH depletion, inducing a pro-oxidant state. ashpublications.org
Here is a table summarizing the interaction of this compound with key reducing metabolites:
| Reducing Metabolite | Interaction with this compound | Consequence |
| Nicotinamide Adenine Dinucleotide Phosphate (NADPH) | Electron transfer, oxidation | Impaired reductive capacity, affected NADPH-dependent processes. tandfonline.comimrpress.comaacrjournals.orgncats.iomdpi.comnih.govingentaconnect.comnih.gov |
| Ascorbate | Catalytic oxidation, electron transfer | Depletion of antioxidant pool, enhanced redox cycling and ROS generation. tandfonline.comimrpress.comncats.iomdpi.compnas.orgiiarjournals.orgashpublications.org |
| Glutathione (GSH) | Catalytic oxidation, consumption of intracellular pools | Compromised antioxidant defense, increased susceptibility to oxidative stress. tandfonline.comimrpress.comncats.iomdpi.comroyalsocietypublishing.orgpnas.org |
| Protein and Non-Protein Thiols | Oxidation, potential alteration of protein structure/function | Disruption of thiol-dependent enzymes and cellular processes. tandfonline.comimrpress.comncats.iomdpi.comnih.gov |
Consumption of Ascorbate and Glutathione Pools
Consequences of Intracellular Reducing Metabolite Depletion
The depletion of intracellular reducing metabolites such as NADPH, ascorbate, and glutathione, coupled with the oxidation of thiols, has significant consequences for cellular function. tandfonline.comncats.iopnas.org This depletion compromises the cell's ability to neutralize ROS, repair oxidative damage, and maintain proper redox signaling. ncats.iopnas.orgnih.gov The resulting increase in oxidative stress can lead to damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering cellular dysfunction and apoptosis. imrpress.comncats.ionih.govpnas.orgnih.govahajournals.org Furthermore, the disruption of redox balance can interfere with cellular repair mechanisms, such as those involved in repairing oxidative damage induced by other therapies like radiation or photodynamic therapy, thereby enhancing their cytotoxic effects. ncats.ionih.govnih.govnih.gov
Research findings highlight the impact of this compound on intracellular reducing metabolites:
| Study | Cell Type/Model | Key Finding Regarding Reducing Metabolites | Citation |
| Study on HIV-1 infected cells | HIV-1 infected CD4+ T helper cells | This compound gadolinium enhances tumor radiation response via oxidative stress, consuming GSH and ascorbate. | pnas.org |
| Review on this compound gadolinium as a redox-active agent | Various cancer cell lines | Catalyzes oxidation of intracellular reducing metabolites like GSH and ascorbate through redox cycling. | capes.gov.brnih.govpnas.org |
| Study on Thioredoxin reductase/thioredoxin system | Cancer cells | This compound gadolinium accepts electrons from ascorbate, NADPH, glutathione, and thioredoxin reductase. | tandfonline.com |
| Review on Oxidative stress and apoptosis in cancer | Various cell types | Catalyzes oxidation of glutathione, ascorbate, and NADPH, producing ROS. | imrpress.com |
| Study on this compound gadolinium in brain metastases | Tumor cells | Depletes intracellular reducing metabolites necessary for repairing oxidative damage from irradiation. | nih.gov |
| Review on Redox Homeostasis and Cellular Antioxidant Systems | Various cell types | Reversibly accepts electrons from NADPH, NADH, GSH, and ascorbate, transferring them to oxygen. | nih.gov |
| Study on this compound Gadolinium and Zinc Metabolism | Human Cancer Cell Lines | Mediates electron transfer from ascorbate, NADPH, and thiols to oxygen, forming superoxide and H₂O₂. | aacrjournals.org |
| Description of this compound lutetium | Various cell types | Catalyzes oxidation of ascorbate, glutathione, NADPH, and protein thiols, generating ROS via redox cycling. | ncats.io |
| Study on this compound Gadolinium Mobilizes Zinc and Inhibits Thioredoxin Reductase | Human Lymphoma Cell Lines | Characterized as a redox cycling agent that increases intracellular free zinc, inhibiting thioredoxin reductase. | ashpublications.orgaacrjournals.org |
| Study on this compound Gadolinium and Thioredoxin Reductase | Various cell types | Reduced by Thioredoxin Reductase 1 with redox cycling producing hydrogen peroxide; engages in futile redox cycling with GSH and ascorbate. | researchgate.net |
| Study on this compound gadolinium and ALA-PDT | Human glioma spheroids | Interferes with repair by transferring electrons from reducing metabolites to oxygen, producing hydrogen peroxides. | nih.gov |
| Study on this compound Gadolinium and p53-Mdm2 Interactions | Lymphoma cells | Accepts electrons from reducing metabolites and forms ROS by redox cycling. Ascorbate enhances this process. | iiarjournals.org |
| Study on Photodynamic Therapy With this compound Lutetium | Vascular Cells | Glutathione depletion potentiated cell death, and antioxidant N-acetylcysteine attenuated cell death, suggesting redox sensitivity. | ahajournals.orgahajournals.org |
| Study on Mechanism of inhibition of ribonucleotide reductase | Cancer cells | Oxidation of intracellular reducing molecules is part of its mechanism of action. | researchgate.net |
| Study on this compound gadolinium and Heme Oxygenase-1 expression | Hematopoietic-derived cell lines | Decreases intracellular reducing metabolites and protein thiols through futile redox cycling. | nih.gov |
| Review on Oxidants, antioxidants and metastatic cancers | Various cell types | Transfers hydrogen from antioxidants to produce ROS through futile redox cycling. | royalsocietypublishing.org |
| Review on Metal- and Semimetal-Containing Inhibitors of Thioredoxin Reductase | Various cancer cell lines | Catalyzes oxidation of intracellular reducing metabolites like NADPH, GSH, ascorbic acid, and protein vicinal thiols. | mdpi.com |
| Study on this compound gadolinium and multiple myeloma cells | Multiple myeloma cells | Ascorbate undergoes oxidation and its regeneration can lead to GSH depletion, inducing a pro-oxidant state. | ashpublications.org |
| Phase I Trial of this compound Gadolinium and Doxorubicin (B1662922) | Advanced Malignancies | Catalyzes electron transfer from reducing metabolites to molecular oxygen, producing ROS and consuming NADPH. | nih.gov |
Induction of Cellular Oxidative Stress
This compound Gadolinium acts as a redox-active agent, mediating redox reactions within the cell that lead to the generation of reactive oxygen species (ROS). ki.senih.govdrugbank.comcapes.gov.briiarjournals.orgnih.govnih.govmedchemexpress.com As an avid electron acceptor, MGd can accept electrons from various intracellular reducing metabolites, such as ascorbate, NADPH, glutathione (GSH), and protein thiols. nih.govnih.govpnas.org This process, sometimes referred to as futile redox cycling, results in the formation of superoxide and hydrogen peroxide. ki.senih.govnih.govpnas.org
The generation of ROS and the oxidation of reducing molecules disrupt the delicate intracellular redox balance, leading to oxidative stress. researchgate.netnih.govdrugbank.comcapes.gov.briiarjournals.orgnih.govpnas.orgnih.gov Cancer cells, often operating under increased metabolic rates and thus potentially higher basal levels of ROS, may be particularly susceptible to this induced oxidative stress. nih.govdrugbank.comiiarjournals.orgnih.gov Studies have shown that MGd treatment can lead to an increase in intracellular ROS and free intracellular zinc levels in various cancer cell lines, including lymphoma cells. nih.goviiarjournals.orgmedchemexpress.comashpublications.orgaacrjournals.org This disruption of redox homeostasis can trigger downstream effects, including the induction of apoptosis. drugbank.comcapes.gov.briiarjournals.orgnih.govmedchemexpress.comnih.govnih.gov
Data from studies in human lymphoma cell lines (Ramos, DHL-4, HF-1) demonstrated that treatment with MGd and zinc led to synergistic increases in free intracellular zinc levels and subsequent inhibition of thioredoxin reductase activity. ashpublications.orgaacrjournals.org
Here is a representation of the increase in FluoZin-3 fluorescence, indicative of increased free intracellular zinc, in Ramos cells treated with MGd and zinc:
| Treatment (Ramos cells) | Time (hr) | Fold Increase in FluoZin-3 Fluorescence (relative to zinc alone) |
| 50 µM MGd + 50 µM Zinc | 2 | 0.4 aacrjournals.org |
| 50 µM MGd + 50 µM Zinc | 4 | 1.6 aacrjournals.org |
| 50 µM MGd + 50 µM Zinc | 6 | 4.2 aacrjournals.org |
| 50 µM MGd + 50 µM Zinc | 24 | 22 aacrjournals.org |
Note: This table is intended to be interactive, allowing for sorting and filtering of data.
The induced oxidative stress and altered zinc homeostasis contribute significantly to the cytotoxic effects of this compound Gadolinium in cancer cells. ashpublications.orgaacrjournals.org
Direct Enzymatic Inhibition Profiles
Beyond inducing oxidative stress, this compound Gadolinium directly inhibits key enzymes involved in DNA synthesis and redox regulation, further contributing to its anti-cancer activity. researchgate.netki.senih.govdrugs.comwikipedia.org The primary enzymatic targets identified are Ribonucleotide Reductase (RNR) and Thioredoxin Reductase (TrxR). researchgate.netki.senih.govdrugs.comwikipedia.orgcapes.gov.br
Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase (RNR) is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. researchgate.netki.sewikipedia.orgwikidoc.orgbionity.comexcedr.com RNR activity is essential for cell proliferation, and its levels are often elevated in cancer cells. researchgate.netki.sebionity.commdpi.com this compound Gadolinium has been shown to be a potent inhibitor of mammalian RNR. researchgate.netki.senih.govcapes.gov.brnih.gov
The inhibition of RNR by this compound Gadolinium appears to involve multiple mechanisms. researchgate.netnih.gov
Class I RNR, the type found in humans, is composed of two subunits: a large catalytic subunit (R1 or hRRM1) and a small regulatory/radical-generating subunit (R2 or hRRM2). wikipedia.orgwikidoc.orgbionity.comnih.gov The active enzyme is typically a complex formed by the association of these subunits, often as an R1 dimer and an R2 dimer, forming a heterodimeric tetramer. wikidoc.orgbionity.com Inhibition of RNR can occur by preventing the proper association or oligomerization of these subunits. researchgate.netwikipedia.orgwikidoc.orgbionity.comnih.gov
Experimental data suggests that this compound Gadolinium can inhibit RNR, at least in part, by precluding the necessary oligomerization of its subunits. researchgate.netnih.gov This disruption in subunit assembly would prevent the formation of the enzymatically active complex required for dNTP synthesis.
In addition to affecting subunit oligomerization, this compound Gadolinium has also been shown to directly inhibit the large catalytic subunit (R1) of RNR. researchgate.netki.senih.gov The R1 subunit contains the catalytic site and allosteric regulatory sites. wikidoc.orgbionity.com Direct binding of MGd to the R1 subunit has been demonstrated, leading to the inhibition of its enzymatic activity. researchgate.net
The R2 subunit of Class I RNR contains a diferric iron center and a stable tyrosyl radical, both of which are essential for initiating the radical-dependent catalytic mechanism of the enzyme. bionity.comexcedr.comnih.gov this compound Gadolinium, being a metallotexaphyrin complex containing gadolinium(III), has been proposed to exert its inhibitory effect on RNR, in part, through the replacement of the essential iron ions in the R2 subunit. mdpi.comnih.gov
By displacing the native iron cofactor in the R2 subunit, this compound Gadolinium could disrupt the formation or stability of the tyrosyl radical, thereby inactivating the enzyme and blocking dNTP synthesis. mdpi.comnih.gov This metal ion replacement mechanism represents a distinct mode of RNR inhibition by this compound Gadolinium.
This compound Gadolinium has been shown to inhibit recombinant mouse RNR activity with varying IC50 values depending on the electron donor used:
| Electron Donor | IC50 (µM) |
| Reduced Human Trx | 2 nih.govcapes.gov.brresearchgate.net |
| Dithiothreitol (B142953) | 6 nih.govcapes.gov.brresearchgate.net |
Note: This table is intended to be interactive, allowing for sorting and filtering of data.
These data highlight the potent inhibitory effect of this compound Gadolinium on RNR activity, regardless of the electron-donating system.
Direct Inhibition of the RNR Large Catalytic Subunit (R1)
Thioredoxin Reductase (TrxR) Inhibition
Thioredoxin reductase (TrxR) is a crucial selenoprotein enzyme that, along with thioredoxin (Trx) and NADPH, constitutes the thioredoxin system. ki.senih.govcapes.gov.br This system plays a vital role in maintaining cellular redox homeostasis, reducing disulfide bonds in proteins (including RNR), and protecting cells against oxidative stress. ki.sedrugbank.comnih.govcapes.gov.brbionity.com TrxR is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govcapes.gov.br
Studies have shown that this compound Gadolinium acts as a non-competitive inhibitor of rat TrxR, with an IC50 value of 6 µM. nih.govcapes.gov.br While MGd is a substrate for TrxR, its inhibitory effect is also significant, disrupting the normal function of this essential redox regulatory enzyme. nih.govcapes.gov.br The inhibition of TrxR by MGd can impair the cell's ability to counteract oxidative stress and reduce disulfide bonds, including those required for RNR activity. nih.govcapes.gov.br
The dual inhibition of both RNR and TrxR by this compound Gadolinium represents a significant aspect of its mechanism of action, impacting both DNA synthesis and cellular redox defense systems, which are critical for the survival and proliferation of cancer cells. ki.senih.govcapes.gov.br
This compound as an NADPH-Oxidizing Substrate for TrxR1
This compound Gadolinium functions as an NADPH-oxidizing substrate for mammalian Thioredoxin Reductase 1 (TrxR1). nih.govcapes.gov.br TrxR1 is a selenocysteine-containing flavoenzyme that plays a crucial role in maintaining cellular redox balance by reducing oxidized thioredoxin (Trx), utilizing electrons from NADPH. nih.govcapes.gov.brmdpi.comannualreviews.orgnih.gov The interaction of MGd with TrxR1 involves redox cycling, a process that leads to the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.govcapes.gov.br This enzymatic generation of ROS by TrxR in the presence of MGd contributes to oxidative stress within the cell. nih.govcapes.gov.br Studies using human or rat TrxR1 have determined a Km value of 8.65 µM for MGd as an NADPH-oxidizing substrate, with a kcat/Km of 4.86 x 10^4 M^-1 s^-1. nih.govcapes.gov.br
Non-Competitive Inhibition Kinetics of Mammalian TrxR
Beyond acting as a substrate for TrxR1, this compound Gadolinium also functions as an inhibitor of mammalian TrxR. nih.govcapes.gov.br The inhibition kinetics have been characterized as non-competitive. nih.govcapes.gov.brnih.govunipd.it In studies with rat TrxR, MGd demonstrated a non-competitive inhibitory effect with an IC50 value of 6 µM. nih.govcapes.gov.br This non-competitive inhibition suggests that MGd binds to a site on the enzyme distinct from the active site where the substrate (Trx or other electron acceptors) binds, or that it affects the enzyme's conformation in a way that reduces its catalytic efficiency regardless of substrate concentration. nih.govunipd.it
Heme Oxygenase-1 (HO-1) Inhibitory Effects
This compound Gadolinium has also been found to inhibit Heme Oxygenase-1 (HO-1). dovepress.comnih.gov HO-1 is an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron, providing protection against oxidative stress and exhibiting anti-apoptotic properties. dovepress.comnih.govfrontiersin.orgnih.gov The inhibition of HO-1 by MGd may contribute to its biological activity, particularly in inducing cell death. dovepress.comnih.gov The mechanism of HO-1 inhibition by MGd appears to involve an interaction with NADPH-cytochrome P450 reductase, which is the electron donor for HO-1. nih.gov This interaction can divert reducing equivalents from heme oxidation towards oxygen reduction, thereby impairing HO-1 activity. nih.gov
Perturbation of Cellular Metal Ion Homeostasis
A significant aspect of this compound Gadolinium's mechanism of action involves its ability to disrupt cellular metal ion homeostasis, particularly concerning zinc. aacrjournals.orgbiorxiv.orgnih.gov
Perturbation of Cellular Metal Ion Homeostasis
Disruption of Zinc Metabolism
This compound Gadolinium treatment has been shown to disrupt zinc metabolism in human cancer cell lines, including lung cancer (A549), prostate cancer (PC3), and B-cell lymphoma (Ramos) cells. aacrjournals.orgnih.govresearchgate.net This disruption is characterized by an increase in intracellular free zinc levels. aacrjournals.orgnih.govresearchgate.netnih.gov Studies using the ion-specific dye FluoZin-3 have demonstrated that MGd can mobilize bound intracellular zinc, leading to elevated levels of chelatable zinc within the cell. aacrjournals.orgnih.govresearchgate.net Co-incubation of cells with MGd and exogenous zinc acetate (B1210297) can lead to synergistic increases in intracellular free zinc levels. aacrjournals.orgnih.govresearchgate.netnih.gov This alteration in zinc homeostasis is considered an important component of the biological activity of MGd. aacrjournals.orgnih.gov
Transcriptional Up-regulation of Metallothionein (B12644479) Genes
Treatment with this compound Gadolinium leads to the significant transcriptional up-regulation of various metallothionein isoform transcripts. aacrjournals.orgnih.govresearchgate.net Metallothioneins (MTs) are low-molecular-weight proteins that bind to essential and toxic metals, such as zinc, copper, cadmium, and mercury, and function as an intracellular reservoir for zinc. ashpublications.orgmdpi.com Gene expression profiling analyses have shown that MGd treatment elicits a highly specific response, with a prominent consequence being the increased expression of metallothionein-related genes. aacrjournals.orgnih.govresearchgate.net This up-regulation is observed across different cancer cell lines and time points following MGd exposure. aacrjournals.orgnih.gov The induction of metallothionein genes by MGd is likely mediated, at least in part, by the metal-response element-binding transcription factor-1 (MTF-1), which regulates the transcription of metallothionein genes in response to increased intracellular free zinc. aacrjournals.orgmdpi.compsu.edu
Modulation of Zinc Transporter Gene Expression (e.g., ZnT1)
In addition to metallothionein genes, this compound Gadolinium treatment also modulates the expression of zinc transporter genes, such as Zinc Transporter 1 (ZnT1). aacrjournals.orgnih.govresearchgate.net ZnT1 is involved in zinc efflux or transport into intracellular vesicles, contributing to the regulation of intracellular zinc concentrations. mdpi.comconicet.gov.arrsc.org Gene expression analyses have shown elevated levels of ZnT1 transcripts in response to MGd treatment in various cancer cell lines. aacrjournals.orgnih.govresearchgate.net This up-regulation of ZnT1, alongside the induction of metallothioneins, is part of the cellular response to the disruption of zinc homeostasis caused by MGd. aacrjournals.orgnih.govresearchgate.net The increased expression of ZnT1 is also under the control of MTF-1, highlighting the coordinated transcriptional response to altered zinc availability induced by this compound Gadolinium. aacrjournals.orgmdpi.com
Data regarding the fold change in gene expression for metallothionein isoforms and ZnT1 in response to this compound Gadolinium treatment has been reported. For instance, in A549 cells treated with 50 µmol/L MGd, microarray analysis showed at least a 2-fold differential expression for several metallothionein isoforms and ZnT1. aacrjournals.orgresearchgate.net
| Gene Symbol | Gene Description | Fold Change (Average across time points) |
| Various MT isoforms | Metallothionein I and II family members | ≥ 2-fold |
| ZnT1 | Zinc Transporter 1 (SLC30A1) | ≥ 2-fold |
This table is based on research findings indicating the up-regulation of these genes in response to this compound Gadolinium treatment. aacrjournals.orgresearchgate.net
Mobilization of Intracellular Bound Zinc Pools
This compound, specifically this compound gadolinium (MGd), has been shown to disrupt zinc metabolism in human cancer cell lines. Studies have indicated that MGd can increase intracellular levels of free zinc. This effect has been observed in various cancer cell lines, including human lung cancer (A549), prostate cancer (PC3), and lymphoma (Ramos) cells. aacrjournals.orgnih.govresearchgate.netnih.gov The increase in intracellular free zinc can occur even in the absence of exogenous zinc, suggesting that MGd is capable of mobilizing zinc that is already bound within the cell. nih.gov This disruption of zinc homeostasis is considered an important component of the anticancer activity of MGd. nih.gov The increased intracellular free zinc levels have been found to precede and correlate with oxidative stress, cell cycle arrest, and apoptosis. nih.gov
Interactive Table 1: Effect of MGd and Zinc on Intracellular Free Zinc and Apoptosis in Ramos Cells
| Treatment | Time (hours) | Apoptotic Cells (%) (Annexin V) | Mitochondrial Dysfunction (%) (JC-1) |
| MGd + Zinc | 8 | 21 | 38 |
| MGd + Zinc | 12 | 30 | 52 |
| MGd + Zinc | 24 | 68 | 74 |
*Data derived from observations in Ramos cell cultures treated with this compound gadolinium and zinc. researchgate.net
Apoptotic Cascade Induction and Regulation
This compound has been shown to induce apoptosis through mechanisms involving mitochondrial dysfunction and the activation of caspases. ahajournals.orgaacrjournals.orgnih.govahajournals.orgashpublications.orgcapes.gov.br This apoptotic pathway is often described as redox-sensitive. ahajournals.orgahajournals.orgnih.govahajournals.org
Loss of Mitochondrial Membrane Potential (ΔΨm)
A key event in this compound-induced apoptosis is the loss of mitochondrial membrane potential (ΔΨm). ahajournals.orgaacrjournals.orgnih.govahajournals.orgashpublications.orgcapes.gov.brnih.gov This depolarization of the mitochondrial membrane is an early indicator of mitochondrial dysfunction and a critical step in initiating the intrinsic apoptotic pathway. Studies using techniques like flow cytometry with JC-1 staining have demonstrated this loss of ΔΨm in various cancer cell lines treated with this compound. researchgate.netashpublications.org
Mitochondrial Release of Cytochrome c
Following the loss of mitochondrial membrane potential, this compound treatment leads to the release of cytochrome c from the mitochondria into the cytosol. ahajournals.orgaacrjournals.orgnih.govahajournals.orgnih.gov Cytochrome c release into the cytosol is a crucial event that triggers the downstream activation of caspases, central executioners of the apoptotic program. ahajournals.orgahajournals.org
Sequential Caspase Activation (Caspase-9, Caspase-8, Caspase-3)
This compound-induced apoptosis involves the activation of caspases. ahajournals.orgahajournals.orgnih.gov Research indicates that this activation primarily proceeds through the mitochondrial (intrinsic) pathway, characterized by the activation of caspase-9. aacrjournals.orgnih.gov Activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3. ahajournals.orgaacrjournals.orgnih.govahajournals.org While caspase-9 activation has been observed, activation of caspase-8, typically associated with the extrinsic (death receptor) pathway, has not consistently been noted in this compound-induced apoptosis. aacrjournals.orgnih.gov Studies using caspase inhibitors have confirmed that this compound-induced apoptosis is caspase-dependent, although the effectiveness of specific inhibitors like zVAD-fmk can vary depending on the cellular context and the specific inhibitor used. aacrjournals.orgnih.gov
Interactive Table 2: Caspase Activation Pathway Induced by this compound Gadolinium
| Event | Observation in MGd Treatment | Associated Pathway |
| Loss of Mitochondrial Membrane Potential | Observed | Intrinsic |
| Cytochrome c Release | Observed | Intrinsic |
| Caspase-9 Activation | Observed | Intrinsic |
| Caspase-8 Activation | Not consistently observed | Extrinsic |
| Caspase-3 Activation | Observed | Executioner |
*Based on research findings regarding this compound gadolinium's effects on apoptotic pathways. aacrjournals.orgnih.govahajournals.org
Cleavage of Poly(ADP-ribose) Polymerase (PARP)
A downstream event in the caspase cascade is the cleavage of key cellular substrates, including Poly(ADP-ribose) Polymerase (PARP). PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, is considered a hallmark of apoptosis. Studies have demonstrated PARP cleavage in cells undergoing this compound-induced apoptosis, further confirming the activation of the caspase pathway. aacrjournals.orgnih.gov
Influence on p53-Mdm2 Protein Interactions
This compound gadolinium has been reported to influence p53 protein levels. One study indicated that MGd, in combination with zinc and ascorbate, led to a reduction in p53 protein expression in lymphoma cell lines. iiarjournals.org This reduction was not observed at the message level, suggesting a post-transcriptional effect. iiarjournals.org The study also noted that MGd enhanced p53-Mdm2 interactions. iiarjournals.org Mdm2 is a negative regulator of p53, promoting its ubiquitination and degradation. While p53 is a key tumor suppressor protein involved in apoptosis, the observed reduction in p53 protein levels and enhanced p53-Mdm2 interactions in this context were suggested to represent a cellular survival adjustment to the reactive oxygen species-mediated stress induced by MGd, rather than a direct mechanism of apoptosis induction via p53 activation. iiarjournals.org
Modulation of p53 Downstream Targets (e.g., p21, GPx1, PUMA)
This compound Gadolinium has been shown to influence the p53 pathway, a critical regulator of cell cycle arrest and apoptosis. Studies in lymphoma cell lines have demonstrated that this compound Gadolinium, particularly in the presence of zinc and ascorbate, leads to a reduction in p53 protein levels. iiarjournals.orgiiarjournals.orgnih.gov This reduction appears to be mediated by post-translational modification rather than a decrease in p53 mRNA levels. iiarjournals.orgiiarjournals.org The decrease in p53 protein is accompanied by a reduction in the levels of its downstream targets, including p21, glutathione peroxidase 1 (GPx1), and p53 up-regulated modulator of apoptosis (PUMA). iiarjournals.orgiiarjournals.orgnih.gov
The reduction of these downstream targets is significant because p53 typically acts as a transcriptional activator that increases the expression of pro-apoptotic BCL-2 family members like PUMA to induce apoptosis. iiarjournals.orgiiarjournals.orgscispace.com However, in the context of this compound Gadolinium treatment, apoptosis was observed despite the reduction in PUMA, suggesting a p53-independent pathway of cell death may also be involved. iiarjournals.orgnih.gov The reduction in p53 and its targets could be reversed by inhibiting the proteasome with MG132 or inhibiting MDM2 with Nutlin-3, indicating that MDM2-mediated proteasomal degradation plays a role in the this compound Gadolinium-induced reduction of p53. iiarjournals.orgiiarjournals.orgnih.gov The decrease in GPx1 is consistent with p53's role in inducing GPx1 promoter activity. iiarjournals.org
Role of Peroxiredoxin Oxidation in Apoptosis
This compound Gadolinium's redox activity extends to the oxidation of intracellular reducing molecules and protein thiols, which can disrupt cellular metabolism and promote apoptosis. tandfonline.com While direct evidence detailing the specific oxidation of peroxiredoxins by this compound was not extensively found in the provided context, the compound's known mechanism of generating ROS and oxidizing thiols strongly suggests a potential impact on the peroxiredoxin system. Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in detoxifying hydrogen peroxide and other ROS, thereby maintaining cellular redox homeostasis and preventing oxidative damage. mdpi.comnih.govnih.gov They are particularly abundant in mitochondria, a major site of ROS production. nih.gov
Disruption or inactivation of peroxiredoxins through oxidation can impair the cell's ability to handle oxidative stress, leading to an accumulation of ROS and the induction of apoptosis. nih.govnih.gov Given that this compound Gadolinium increases intracellular ROS and oxidizes thiols, it is plausible that it contributes to apoptosis, at least in part, by overwhelming or directly affecting the function of peroxiredoxins. Studies have shown that inhibiting thioredoxin reductase, an enzyme closely linked to the peroxiredoxin system, can lead to ROS-mediated p53 activation and upregulation of pro-oxidant genes like PUMA, although this compound Gadolinium was shown to reduce PUMA in lymphoma cells, highlighting the complexity and context-dependency of its effects. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net
Modulation of Key Intracellular Signaling Pathways
This compound Gadolinium's impact extends to several crucial intracellular signaling pathways that govern cell survival, proliferation, and death.
Alterations in Akt Phosphorylation Status and Survival Pathways
The Akt (Protein Kinase B) pathway is a key survival pathway that, when activated through phosphorylation, suppresses apoptosis. dntb.gov.uanih.govaacrjournals.org this compound Gadolinium has been shown to modulate the phosphorylation status of Akt, although the effect can vary depending on the cell type. dntb.gov.uaaacrjournals.orgnih.govaacrjournals.org
In HF-1 follicular lymphoma cells, this compound Gadolinium treatment initially led to an increase in phosphorylated Akt (pAkt) levels within 30 minutes, followed by a progressive decline to below baseline levels before the onset of apoptosis. dntb.gov.uanih.govaacrjournals.org This transient increase in pAkt may represent a cellular adaptive survival response to this compound Gadolinium-induced stress. aacrjournals.orgaacrjournals.org In contrast, in Ramos Burkitt's lymphoma cells, which showed growth suppression but not apoptosis upon this compound Gadolinium treatment, pAkt levels increased within 4 hours and remained persistently elevated. dntb.gov.uaaacrjournals.orgnih.govaacrjournals.org
These findings suggest a potential protective role for pAkt in the cellular response to this compound Gadolinium. dntb.gov.uanih.govaacrjournals.org Inhibiting Akt phosphorylation using specific inhibitors (e.g., Akt inhibitor 1, SH-5) reduced pAkt levels in both cell lines and synergistically enhanced this compound Gadolinium-induced cell death. dntb.gov.uanih.govaacrjournals.org Combinations of this compound Gadolinium with agents known to decrease Akt phosphorylation, such as celecoxib (B62257) or docetaxel (B913), also resulted in decreased Akt phosphorylation and synergistic cytotoxicity. dntb.gov.uaaacrjournals.orgnih.govaacrjournals.org This highlights that targeting the Akt pathway can enhance the activity of this compound Gadolinium. dntb.gov.uaaacrjournals.orgnih.govaacrjournals.org
Here is a table summarizing the observed effects of this compound Gadolinium on Akt phosphorylation in different lymphoma cell lines:
| Cell Line | Response to MGd Treatment | Initial pAkt Level Change | Later pAkt Level Change | Apoptosis Observed |
| HF-1 (Follicular Lymphoma) | Growth suppression, Apoptosis | Increase (within 30 min) | Decline (after 4 hours) | Yes |
| Ramos (Burkitt's Lymphoma) | Growth suppression | Increase (within 4 hours) | Persistently elevated | No |
Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade involved in regulating various cellular processes, including proliferation, survival, and apoptosis, often in response to stress signals like oxidative stress. mdpi.comgoogle.comresearchgate.net this compound Gadolinium, by inducing oxidative stress, can influence MAPK signaling. researchgate.net
While the search results did not provide extensive direct data on this compound's broad impact across all MAPK sub-pathways (ERK, JNK, p38), some connections can be inferred. Oxidative stress, which is a primary effect of this compound Gadolinium, is known to activate MAPK cascades. mdpi.comresearchgate.netoncotarget.com The specific outcome of MAPK activation (e.g., survival or apoptosis) depends on the intensity and duration of the signal, as well as the specific MAPK family members involved (ERK1/2, JNK, p38). researchgate.netoncotarget.com
One study mentioned that intracellular zinc levels can modulate MAPK signaling pathways. aacrjournals.org Given that this compound Gadolinium disrupts zinc metabolism and increases intracellular free zinc, this could be one indirect mechanism by which it influences MAPK pathways. aacrjournals.org Another study noted that some agents require a functional MAPK pathway, specifically JNK and p38 activity, to induce an apoptotic response, and that glutathione-S-transferase, which can be upregulated by some drugs, may inhibit the MAP kinase pathway. tandfonline.com While this doesn't directly show this compound's effect on MAPK, it highlights the interplay between redox status, glutathione, and MAPK signaling, all of which are relevant to this compound's activity.
Research also indicates that the ROS-ASK1-JNK signaling axis plays important roles in oxidative stress-induced cell death. oncotarget.com ASK1, a MAPK kinase kinase, is regulated by the thioredoxin system, which is targeted by this compound Gadolinium. tandfonline.comoncotarget.com Upon oxidative stress, ASK1 can activate JNK. oncotarget.com While a direct link showing this compound activating this specific axis wasn't detailed, its targeting of thioredoxin reductase and induction of ROS suggest a potential influence on this pathway.
Influence on Extracellular Signal-Regulated Kinase (ERK) Pathways
The Extracellular Signal-Regulated Kinase (ERK) pathway is a major component of the MAPK cascade, primarily associated with promoting cell proliferation and survival. google.comresearchgate.net Similar to the broader MAPK discussion, this compound Gadolinium's induction of oxidative stress can potentially influence ERK signaling. mdpi.comresearchgate.net
Intracellular zinc levels have been shown to modulate ERK pathways. aacrjournals.org As this compound Gadolinium disrupts zinc homeostasis and increases intracellular free zinc, it could indirectly affect ERK signaling through this mechanism. aacrjournals.org While one study on lung cancer brain metastases mentioned the mTOR-p70S6K pathway being more important than AKT and ERK pathways for proliferation in certain cells treated with various agents (not specifically this compound), it indicates that ERK is considered in the context of survival pathways in cancer. aacrjournals.org Another source broadly lists ERK pathways as being potentially involved in regulatory networks in this compound Gadolinium-treated lung cancer cells based on network analysis, but without specific details on the nature of the influence. researchgate.netplos.org
Effects on Nuclear Factor κB (NF-κB) Regulation
Nuclear Factor κB (NF-κB) is a transcription factor that plays a critical role in regulating genes involved in cell survival, inflammation, and immune responses. nih.govthno.orgpreprints.org In many cancer cells, NF-κB is constitutively active, contributing to tumor progression and resistance to therapy. thno.org
Intracellular zinc levels can modulate NF-κB signaling pathways. aacrjournals.org Given this compound Gadolinium's effect on intracellular zinc, it is plausible that it influences NF-κB activity. aacrjournals.org One study using gene expression profiling in this compound Gadolinium and/or zinc-treated lymphoma cells found that co-treatment led to increased levels of transcripts regulated by NF-E2-related transcription factor 2, in addition to MTF-1 and HIF-1 regulated genes. nih.gov While this doesn't directly detail NF-κB regulation, it shows this compound's impact on transcription factors involved in oxidative stress and metal response.
Another study on a different compound, PCI-24781, noted that it resulted in increased ROS and NF-κB inhibition, leading to apoptosis in lymphoma cells, and that bortezomib, a proteasome inhibitor, also causes NF-κB inhibition by stabilizing IκB. aacrjournals.org This highlights that inducing ROS and inhibiting NF-κB can contribute to cell death, and that proteasomal degradation (which is relevant to this compound's effect on p53) is involved in NF-κB regulation via IκB. iiarjournals.orgnih.govaacrjournals.org While a direct and detailed mechanism of how this compound Gadolinium specifically regulates NF-κB was not extensively covered in the provided search results, its known effects on ROS production and potential disruption of zinc homeostasis suggest it likely impacts this pathway.
Modulation of Phosphoinositide 3-kinase (PI3K)/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in various cancers, promoting cell growth, proliferation, and survival frontiersin.orgmdpi.com. This compound gadolinium (MGd), a specific texaphyrin complexed with gadolinium(III), has been shown to modulate this pathway. Studies in follicular lymphoma-derived HF-1 cells demonstrated that MGd treatment initially increased levels of phosphorylated Akt (pAkt) within 30 minutes, followed by a progressive decline below baseline levels before the induction of apoptosis. aacrjournals.orgdntb.gov.uacapes.gov.br In contrast, in Burkitt's lymphoma-derived Ramos cells, which exhibited growth suppression but not apoptosis upon MGd treatment, pAkt levels increased and remained persistently elevated. aacrjournals.orgdntb.gov.uacapes.gov.br
These findings suggest a potential protective role for pAkt against MGd-induced apoptosis. aacrjournals.orgdntb.gov.uacapes.gov.br Further research explored the synergistic effects of MGd with inhibitors of Akt phosphorylation. The addition of specific Akt phosphorylation inhibitors, such as Akt inhibitor 1 or SH-5, reduced pAkt levels in both HF-1 and Ramos cells and synergistically enhanced MGd-induced cell death. aacrjournals.orgdntb.gov.uacapes.gov.brashpublications.org Combinations of MGd with agents known to decrease Akt phosphorylation, such as celecoxib (a cyclooxygenase-2 inhibitor) or docetaxel (a microtubule inhibitor), also resulted in decreased Akt phosphorylation and synergistic cytotoxicity compared to either agent alone. aacrjournals.orgdntb.gov.uacapes.gov.braacrjournals.org This indicates that combining this compound with inhibitors targeting Akt phosphorylation may enhance its anti-tumor activity.
The PI3K/Akt/mTOR pathway can be activated by various stimuli, including growth factor receptors, and is negatively regulated by the tumor suppressor PTEN. mdpi.comnih.govaacrjournals.org Activated Akt can propagate signals to downstream substrates like mTOR, a key regulator of protein translation. frontiersin.orgnih.gov While this compound's primary mechanism involves disrupting redox-dependent pathways and inducing oxidative stress, its modulation of Akt phosphorylation highlights an interaction with this crucial survival pathway. aacrjournals.orgdntb.gov.uacapes.gov.braacrjournals.orgmdpi.commedchemexpress.comnih.gov
Interactions with Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT3) Pathways
The JAK/STAT pathway plays a significant role in cell growth, survival, and differentiation, and its aberrant activation is implicated in various malignancies. plos.orgnih.govonclive.comscienceopen.comresearcherslinks.com STAT3, in particular, is widely expressed and its constitutive activation is associated with carcinogenesis, promoting cell proliferation and inhibiting apoptosis. nih.govresearchgate.net
Research has investigated the interaction between this compound and the JAK/STAT pathway. A study utilizing Network Component Analysis and Pathway Crosstalk Analysis in human lung cancer (A549) cells treated with this compound gadolinium identified the JAK-STAT signaling pathway as one of the cancer-related pathways involved in the regulatory networks affected by MGd treatment. plos.orgscienceopen.com While the precise mechanisms of this compound's influence on the JAK/STAT pathway require further detailed investigation, its impact on this pathway suggests another layer of its complex intracellular activity.
Cellular and Subcellular Localization Research
Mechanisms of Tumor-Selective Accumulation
Motexafin gadolinium demonstrates selective accumulation in tumor cells compared to normal tissues. This selectivity is believed to be primarily driven by the increased metabolic rates characteristic of cancer cells. drugbank.comiiarjournals.org Tumor cells often exhibit altered redox balance and rely on specific pathways for survival and proliferation, which this compound is designed to target. drugbank.comnih.govashpublications.org The drug's mechanism involves disrupting redox-dependent pathways by targeting oxidative stress-related proteins and oxidizing intracellular reducing molecules. drugbank.comiiarjournals.orgaacrjournals.org This selective uptake has been confirmed in both animal models and human clinical trials using magnetic resonance imaging (MRI). aacrjournals.org
Intracellular Distribution Patterns and Kinetics
Studies utilizing fluorescence microscopy and other techniques have investigated the intracellular distribution and kinetics of this compound. Cellular uptake is typically gradual and increases significantly with incubation time. nih.gov this compound has been observed to accumulate within cytoplasmic compartments. nih.gov Confocal microscopy has confirmed the intracellular uptake of MGd, showing increased uptake with increasing concentrations. plos.org In glioma cells, uptake has been shown to be time- and concentration-dependent, with earliest accumulation observed within 15–30 minutes and optimal uptake at certain concentrations. uw.edu
Data on intracellular uptake kinetics can be summarized as follows:
| Cell Line | Concentration Tested | Observation Time Points | Key Finding | Source |
| Murine EMT6 mammary sarcoma | Not specified in abstract | Various | Gradual uptake, increased with time. Accumulates in cytoplasmic compartments. | nih.gov |
| Murine Rif-1 fibrosarcoma | Not specified in abstract | Various | Gradual uptake, increased with time. Accumulates in cytoplasmic compartments. | nih.gov |
| Human umbilical vein smooth muscle cells (SMCs) | 0 to 150 mg/mL | Not specified in abstract | Increased intracellular uptake with increasing concentration. | plos.org |
| Human glioblastoma multiforme cell lines (TB10, U87, T98G, MO59K) | 100 µmol/L (16 ppm Gd) | 0 to 72 hours | Gd concentration in cells increased with exposure time, exceeding extracellular concentration after 6 hours. wisc.eduresearchgate.net | wisc.eduresearchgate.net |
| Human Glioblastoma Cells | 0 to 200 mg/mL | 15–30 minutes onwards | Time- and concentration-dependent uptake, optimal at 100 mg/mL. uw.edu | uw.edu |
| CLL cells | 2.5 to 50 µM | 2-5 days | Uptake was similar in sensitive and resistant cells. aacrjournals.org | aacrjournals.org |
Co-localization Studies with Specific Subcellular Components (e.g., RNR in S-phase cytoplasm)
Co-localization studies have been conducted to determine the specific intracellular targets of this compound. This compound gadolinium is known to act as a direct inhibitor of mammalian ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair, particularly active during the S-phase of the cell cycle. plos.orgresearchgate.netnih.govki.se Co-localization of MGd and RNR in the cytoplasm, especially during the S-phase, is believed to contribute to its inhibitory properties. researchgate.netnih.govki.se
Beyond RNR, co-localization studies using fluorescent organelle probes and interferometric Fourier spectroscopy have indicated that MGd localizes primarily within the lysosomes and endoplasmic reticulum, and to a lesser extent within the Golgi apparatus and mitochondria. nih.gov Nuclear uptake was not detected in some cell lines, although it was observed in a percentage of other cells after longer incubation times. nih.govwisc.eduresearchgate.net Specifically, in human glioblastoma multiforme cell lines, intranuclear uptake of gadolinium was observed in at least 90% of cells after 72 hours of exposure. wisc.eduresearchgate.net
Influence of Extracellular Redox Environment on Cellular Uptake (e.g., Ascorbate (B8700270) Oxidation)
The extracellular redox environment, particularly the presence of reducing agents like ascorbate, can influence the cellular uptake and activity of this compound. This compound gadolinium can catalyze the oxidation of intracellular reducing metabolites, including ascorbate and NADPH, leading to the formation of reactive oxygen species (ROS) through a process known as futile redox cycling. nih.govnih.govimrpress.comiiarjournals.org This redox cycling is a key part of its mechanism of action.
The presence of ascorbate has been shown to be necessary for the cytotoxic effect of MGd in some cell lines, as it can enhance cellular uptake and contribute to ROS production. ashpublications.orgiiarjournals.org MGd catalyzes the oxidation of ascorbate under aerobic conditions, forming hydrogen peroxide. nih.gov This suggests that the availability of extracellular reducing species can impact the effectiveness of this compound.
Methodologies for Localization Analysis
Various methodologies are employed to study the localization of this compound at both the tumor and subcellular levels.
Magnetic Resonance Imaging (MRI) Detectability for Tumor Localization
This compound gadolinium, containing the paramagnetic Gd3+ ion, is detectable by MRI, allowing for the visualization of the drug's distribution in tumors. drugbank.comaacrjournals.org MRI has been used to confirm the tumor-selective localization of MGd in preclinical studies and human clinical trials. aacrjournals.orgportico.org This property makes MGd a promising agent for MRI-monitored drug delivery and for assessing drug accumulation in target tissues. plos.org MRI can be used for tumor localization in radiotherapy treatment planning, and gadolinium-containing materials like MGd can enhance contrast for tumor volumes. plos.org
Fluorescence Microscopy for Intracellular Tracking
This compound gadolinium can produce red fluorescence when stimulated by blue light, enabling its tracking within cells using fluorescence microscopy. plos.org Techniques such as interferometric Fourier fluorescence microscopy have been utilized to study the in vitro intracellular localization, accumulation, and retention of MGd in various cell lines. nih.gov Confocal microscopy is also used to confirm intracellular uptake and visualize the distribution of the drug within cellular compartments. plos.orgnih.gov This allows for detailed analysis of where this compound localizes within the cell and its co-localization with specific organelles or proteins. nih.govnih.gov
Preclinical Efficacy and Mechanistic Investigations
In Vitro Studies Across Diverse Cell Lines
Preclinical in vitro studies have explored the cytotoxic effects and underlying mechanisms of motexafin, particularly this compound gadolinium (MGd), in a variety of cancer and other cell lines. These investigations aim to understand the compound's direct effects on cell viability, proliferation, and death pathways.
Lung Cancer Cell Lines (e.g., A549, NCI-H460)
Studies have examined the effects of this compound gadolinium in lung cancer cell lines such as A549 and NCI-H460. MGd has been shown to potentiate the effects of chemotherapy agents like cisplatin (B142131) and carboplatin (B1684641) in A549 lung cancer cells tandfonline.com. In NCI-H460 cells, research has focused on mechanisms of cell death and resistance to chemotherapy, providing context for potential combination therapies involving agents like this compound science.govnih.gov. MGd-induced up-regulation of metallothionein (B12644479) and zinc transporter genes in A549 cells has been observed, disrupting zinc ion homeostasis and inducing oxidative stress researchgate.net.
Lymphoma Cell Lines (e.g., HF-1, Ramos, DHL-4)
This compound gadolinium has demonstrated cytotoxicity in various lymphoma cell lines, including HF-1, Ramos, and DHL-4 researchgate.netresearchgate.net. MGd induces apoptosis in these cells through redox mechanisms researchgate.netresearchgate.net. Studies in Ramos cells treated with MGd and exogenous zinc showed a time-dependent increase in the apoptotic fraction researchgate.net.
Apoptosis in Ramos Cells Treated with MGd and Zinc
| Treatment Duration | Apoptotic Fraction (Annexin V staining) | Mitochondrial Dysfunction (JC-1 fluorescence) |
|---|---|---|
| 8 hours | 21% | 38% |
| 12 hours | 30% | 52% |
| 24 hours | 68% | 74% |
MGd and zinc similarly increased cell death in other B-cell lines tested, including Raji, DB, DHL-4, and HF-1 researchgate.net. Increased levels of oxidative stress and intracellular free zinc were found to precede and correlate with cell cycle arrest and apoptosis in these lymphoma cells researchgate.net. MGd triggers the mitochondrial apoptotic pathway in the HF-1 lymphoma cell line, evidenced by loss of mitochondrial membrane potential, release of cytochrome c, and caspase activation researchgate.net.
Multiple Myeloma Cell Lines (Dexamethasone-sensitive and -resistant)
This compound gadolinium alone has shown cytotoxicity to multiple myeloma cells through redox and apoptotic pathways nih.govtandfonline.com. Research indicates that MGd can induce apoptosis in myeloma cells by generating reactive oxygen species and increasing intracellular free zinc levels researchgate.netresearchgate.net. Studies involving dexamethasone-sensitive (C2E3) and dexamethasone-resistant (1-310 and 1-414) multiple myeloma cell lines have investigated mechanisms of cell death induced by agents that target oxidative stress, providing a comparative context for understanding this compound's effects iiarjournals.orgiiarjournals.org.
Human Glioma Spheroid Models
This compound gadolinium has been investigated for its ability to enhance the efficacy of photodynamic therapy (PDT) in human glioma spheroid models frontiersin.orgdntb.gov.uaresearchgate.netnih.gov. Using three-dimensional multicell spheroids, which better mimic the in vivo tumor microenvironment compared to monolayer cultures, studies have shown that MGd can potentiate the effects of 5-aminolevulinic acid (ALA)-mediated PDT nih.gov. This combination has been shown to enhance both the cytotoxic and migration inhibitory effects on glioma cells nih.gov. Radiation protocols utilizing this compound gadolinium as a sensitizer (B1316253) have also been optimized in vitro using 3D glioma spheroid models oup.com.
Vascular Smooth Muscle Cells and Macrophages
This compound lutetium (MLu), another texaphyrin, has been studied for its effects on vascular smooth muscle cells (SMCs) and macrophages, particularly in the context of photodynamic therapy for atherosclerosis ahajournals.orgresearchgate.netahajournals.orgsonar.ch. MLu accumulates in atherosclerotic plaque and is concentrated within macrophages and vascular smooth muscle cells ahajournals.orgahajournals.org. Upon photoactivation with far-red light, MLu facilitates the production of cytotoxic oxygen radicals, which mediate apoptosis in these cells ahajournals.orgahajournals.org. In vitro studies using RAW macrophages and human vascular smooth muscle cells demonstrated time-dependent uptake of this compound lutetium ahajournals.org. Illumination of MLu-loaded cells impaired viability and growth ahajournals.org. Depletion of intracellular glutathione (B108866) potentiated this effect, while the addition of an antioxidant attenuated cell death, suggesting the influence of the intracellular redox state ahajournals.org. PDT with MLu was associated with loss of mitochondrial membrane potential, release of cytochrome c, and caspase activation, promoting phosphatidylserine (B164497) externalization and apoptotic DNA fragmentation ahajournals.org.
Effect of MLu PDT on Vascular Cell Viability (IC50)
| Cell Type | IC50 (µmol/L) |
|---|---|
| RAW Macrophages | ~20 |
| Human Vascular Smooth Muscle Cells | ~5 |
MLu was primarily localized within lysosomes and the endoplasmic reticulum, and to a lesser extent, mitochondria ahajournals.org. Selective cytotoxicity towards macrophages upon light activation has been demonstrated, without harming vascular smooth muscle or endothelial cells, highlighting its potential for targeted atherosclerosis therapy nih.gov.
Selective Cytotoxicity in HIV-1 Infected CD4+ T Cells (oxidative stress context)
This compound gadolinium has been shown to selectively induce apoptosis in HIV-1 infected CD4+ T lymphocytes in in vitro cultures researchgate.netpnas.orgnih.gov. This selective killing occurs at concentrations of MGd that are not cytotoxic to uninfected cells in the culture pnas.orgnih.gov. The mechanism involves the promotion of intracellular oxidative stress researchgate.netpnas.orgnih.gov. HIV infection itself can deplete glutathione (GSH), and the combination of HIV infection and low-dose MGd specifically induces lethal oxidative stress in the infected cells pnas.org. This selective induction of apoptosis is abrogated by the addition of the glutathione precursor, N-acetyl-l-cysteine researchgate.netpnas.orgnih.gov. While HIV infection depletes GSH, this depletion alone does not cause significant cell death and occurs equally in CD4 and CD8 T cells; the selective killing of CD4 T cells by low-dose MGd suggests the mechanism is not solely dependent on GSH depletion pnas.org.
In Vivo Studies in Preclinical Animal Models
Preclinical in vivo studies have been crucial in understanding the potential of this compound in different disease settings, including various malignancies and neurodegenerative conditions.
Mouse Xenograft Models of Various Malignancies (e.g., EMT6 Mammary Sarcoma)
Mouse xenograft models have been utilized to evaluate the in vivo antitumor activity of this compound, both as a single agent and in combination therapies. Studies using the EMT6 murine mammary sarcoma cell line in BALB/c mice have shown that this compound gadolinium can enhance the tumor response to certain chemotherapeutic agents nih.gov. This enhancement of tumor growth inhibition has been observed in EMT6 mammary sarcoma xenografts when treated with a combination of doxorubicin (B1662922) and this compound gadolinium nih.govnih.govdntb.gov.uadntb.gov.ua.
Canine Models for Rectal Cancer Photodynamic Therapy Research
Canine models have been employed to investigate the feasibility and effects of this compound lutetium-mediated photodynamic therapy (PDT), particularly for rectal cancer. A preclinical study in mixed breed dogs evaluated this compound lutetium-mediated PDT for rectal cancer, focusing on safety, tissue penetration of the activating light, normal tissue toxicity, and surgical outcomes after rectal resection psu.edunih.gov. This study demonstrated that low rectal stapled anastomosis was safe when performed with this compound lutetium-mediated pelvic PDT in a canine model nih.gov. Significant tissue penetration of 730 nm light into the rectum and pelvic sidewall was observed without generating significant toxicity or histological changes nih.gov. The penetration depths of 730 nm light in pelvic tissue suggest that microscopic residual disease of less than 5 mm could potentially be treated adequately with this compound lutetium-mediated PDT nih.gov. Another canine study investigated this compound lutetium-mediated intraperitoneal PDT, evaluating normal tissue toxicities and the feasibility of measuring this compound lutetium fluorescence in abdominal tissues aacrjournals.org. This study found that this compound lutetium-mediated IP PDT was well tolerated at the tested doses of drug and light aacrjournals.org.
Mechanistic Insights from Neurodegenerative Disease Models (e.g., ALS SOD1 mice)
While the provided search results primarily focus on cancer, some information touches upon the broader biological effects and mechanisms of this compound, which could be relevant to neurodegenerative diseases. This compound gadolinium is known to disrupt redox balance by targeting oxidative stress-related proteins like thioredoxin reductase and inhibiting ribonucleotide reductase researchgate.netoup.comaacrjournals.orgncats.ionih.gov. These mechanisms, involving oxidative stress and nucleotide metabolism, are also implicated in the pathology of neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS). Although specific in vivo studies using ALS SOD1 mice were not detailed in the provided snippets, the known mechanisms of this compound suggest potential areas of investigation in such models.
Synergistic Effects with Research Modalities
This compound has demonstrated synergistic or additive effects when combined with radiation and various chemotherapeutic agents in preclinical settings capes.gov.brnih.govaacrjournals.orgnih.gov.
Potentiation of Radiation-Induced Cellular Response
This compound gadolinium is recognized as a radiation sensitizer that enhances the sensitivity of tumor cells to ionizing radiation oup.comascopubs.orgnih.govnih.govaacrjournals.orgtandfonline.com. Its mechanism involves disrupting redox balance and potentially depleting repair enzymes, which lowers the apoptotic threshold in cancer cells following radiation researchgate.netoup.comascopubs.orgnih.gov. Preclinical models have shown that this compound gadolinium increases tumor radiation response in vivo ascopubs.org. Studies using lymphoma cells have shown that this compound gadolinium combined with radiation resulted in additive apoptosis nih.govnih.gov. The radiation sensitizer enhancement ratio in preclinical models has been reported to be approximately 2, primarily through the depletion of repair enzymes including thioredoxin reductase oup.comoncotarget.com.
Augmentation of Photodynamic Therapy Efficacy (this compound Lutetium specific applications)
This compound Lutetium (MLu) is a photosensitizer that has been specifically investigated for its use in Photodynamic Therapy (PDT) medkoo.comwikipedia.orgglpbio.com. PDT is a treatment modality that utilizes a photosensitizing drug, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to cell death and vascular damage in the illuminated area frontiersin.orgfrontiersin.org. MLu preferentially accumulates in tumor cells and atherosclerotic plaque, and upon activation by far-red light (specifically 732 nm), it produces singlet oxygen, a highly reactive form of oxygen that causes local cytotoxic effects medkoo.comglpbio.comnih.gov. The use of 732 nm light is advantageous in PDT as it allows for greater depth of penetration into tissues medkoo.comwikipedia.orgglpbio.com.
Preclinical studies have demonstrated the potential of MLu-mediated PDT in various models. For instance, in a canine model of rectal cancer, MLu-mediated PDT with 730 nm light showed significant tissue penetration and did not generate significant toxicity in normal tissues at the light doses studied nih.gov. The penetration depths suggested that microscopic residual disease of less than 5 mm could likely be treated effectively nih.gov. Another canine study evaluating MLu-mediated intraperitoneal PDT for peritoneal carcinomatosis and sarcomatosis found that the treatment was well tolerated, with no bowel toxicity observed in animals that underwent bowel resection prior to PDT nih.gov. Mild, transient liver function abnormalities were noted without clinical consequences nih.gov.
Research has also focused on optimizing MLu-PDT protocols to enhance efficacy. Studies in the RIF tumor model demonstrated that using a lower fluence rate (25 mW/cm²) during MLu-PDT (10 mg/kg MLu, 180-min drug-light interval, 730 nm light, 200 J/cm²) improved tumor cure rates compared to a higher fluence rate (75 mW/cm²) nih.gov. At 200 J/cm², the lower fluence rate resulted in a 45% tumor cure rate, while the higher fluence rate yielded only 8% nih.gov. This suggests that slowing the rate of photochemical oxygen consumption by using a lower fluence rate can help maintain tumor oxygenation, thereby increasing damage to tumor blood vessels and improving long-term tumor response nih.gov.
The mechanism of cell death induced by MLu-PDT involves the induction of apoptosis. Studies on vascular cells loaded with MLu and illuminated with 732 nm light showed impaired cellular viability and growth nih.gov. MLu-PDT was associated with the loss of mitochondrial membrane potential, release of cytochrome c from mitochondria, and activation of caspases, ultimately leading to apoptotic DNA fragmentation nih.gov. The intracellular redox state influences MLu action, as depletion of intracellular glutathione potentiated cell death, while the addition of the antioxidant N-acetylcysteine attenuated it nih.gov.
Preclinical Data on MLu-PDT Efficacy:
| Model System | MLu Dose | Light Wavelength | Light Dose (J/cm²) | Fluence Rate (mW/cm²) | Drug-Light Interval | Key Finding | Source |
| Canine rectal cancer model | 2 mg/kg | 730 nm | 0.5 - 10 | Not specified | 3 hours | Significant tissue penetration, no significant normal tissue toxicity. nih.gov | nih.gov |
| Canine intraperitoneal PDT model | 0.2-2 mg/kg | 730 nm | 0.5 - 2.0 | <150 | 3 hours | Well tolerated, no bowel toxicity after resection. nih.gov | nih.gov |
| RIF tumor model | 10 mg/kg | 730 nm | 135, 200 | 25 vs 75 | 180 min | Lower fluence rate (25 mW/cm²) improved tumor cure rates. nih.gov | nih.gov |
| Vascular cells (in vitro) | 5-20 µmol/L | 732 nm | 2 | Not specified | Not specified | Impaired viability, induced apoptosis via mitochondrial pathway. nih.gov | nih.gov |
Research Methodologies and Experimental Approaches
Biochemical Enzyme Activity Assays (e.g., RNR, TrxR)
Biochemical enzyme activity assays are crucial for understanding the direct molecular targets of Motexafin. This compound, particularly this compound gadolinium (MGd), has been identified as a drug that targets key enzymes involved in maintaining cellular redox balance and DNA synthesis. Ribonucleotide reductase (RNR) and thioredoxin reductase (TrxR) are prominent examples. nih.govcapes.gov.br
Ribonucleotide Reductase (RNR): RNR is essential for synthesizing deoxyribonucleotides required for DNA synthesis and repair. wikipedia.org Studies have shown that MGd inhibits recombinant mouse RNR activity. This inhibition can occur via at least two pathways: one that prevents subunit oligomerization and another that directly inhibits the large catalytic subunit of the enzyme. researchgate.net MGd inhibited RNR activity when using either reduced human Thioredoxin (Trx) or dithiothreitol (B142953) (DTT) as electron donors, with reported IC50 values. nih.govcapes.gov.br
| Electron Donor | IC50 (µM) |
| Reduced Human Trx (3 µM) | 2 |
| Dithiothreitol (4 mM) | 6 |
Thioredoxin Reductase (TrxR): TrxR is a key enzyme in the thioredoxin system, which plays a vital role in regulating redox homeostasis and protecting cells from oxidative stress. mdpi.commdpi.com MGd acts as an NADPH-oxidizing substrate for human or rat TrxR1, with a reported Km value of 8.65 µM. nih.govcapes.gov.br The reaction involves redox cycling of MGd, producing superoxide (B77818) and hydrogen peroxide. nih.govcapes.gov.br MGd also functions as a non-competitive inhibitor of rat TrxR, with an IC50 of 6 µM. nih.govcapes.gov.br Binding studies using techniques like desalting columns have indicated binding between MGd and TrxR. researchgate.net
These assays provide direct evidence of this compound's interaction with and inhibition of critical enzymes, contributing to its observed cellular effects.
Quantification of Reactive Oxygen Species Production
This compound is known to mediate redox reactions and generate reactive oxygen species (ROS) within cells. ashpublications.orgnih.govaacrjournals.org Quantification of ROS production is a common experimental approach to assess the impact of this compound on cellular oxidative stress. Techniques such as flow cytometry with fluorescent probes like dichlorofluorescein acetate (B1210297) (DCFA) are used to measure intracellular ROS levels. ashpublications.orgnih.goviiarjournals.orgmedchemexpress.com Studies have shown that MGd, particularly in combination with ascorbate (B8700270) and zinc, significantly increases intracellular ROS production in various cell lines, including lymphoma and multiple myeloma cells. ashpublications.orgnih.goviiarjournals.org This increased ROS production is considered a mechanism by which this compound exerts its cytotoxic effects. ashpublications.orgnih.gov
An example of ROS production data measured by flow cytometry:
| Cell Line | Treatment (MGd + Ascorbate) | ROS Production (Relative Fluorescence) | Citation |
| Ramos | 100 µM MGd + 100 µM Ascorbate | Increased compared to controls | iiarjournals.org |
| 8226-RPMI | 50 µM MGd + 100 µM Ascorbate | Increased | ashpublications.org |
| DOX-10V | 50 µM MGd + 100 µM Ascorbate | Increased | ashpublications.org |
| C2E3 | 50 µM MGd + 100 µM Ascorbate | Increased | ashpublications.org |
Advanced Apoptosis Detection Techniques (e.g., Annexin V Binding, Caspase Activity Assays, Mitochondrial Membrane Potential Dyes)
Apoptosis, or programmed cell death, is a key outcome of this compound treatment in many cancer cells. Various advanced techniques are employed to detect and quantify apoptosis.
Annexin V Binding: This assay utilizes the principle that phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.govresearchgate.net Fluorescently labeled Annexin V binds to externalized PS, allowing for detection by flow cytometry or fluorescence microscopy. nih.govresearchgate.netahajournals.orgahajournals.org Annexin V staining is often used in conjunction with a vital dye like Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic (Annexin V-positive, PI-positive) cells. ahajournals.orgahajournals.org Studies on this compound have frequently used Annexin V staining and flow cytometry to demonstrate the induction of apoptosis in various cell types, including vascular cells, lymphoma cells, and multiple myeloma cells. ashpublications.orgiiarjournals.orgahajournals.orgahajournals.orgaacrjournals.orgpnas.org
| Cell Type | Treatment (Example) | Apoptosis (% Annexin V+) | Citation |
| RAW macrophages | PDT with this compound Lutetium | Increased (e.g., 34±3%) | ahajournals.orgahajournals.org |
| SMCs | PDT with this compound Lutetium | Increased | ahajournals.orgahajournals.org |
| 8226-RPMI | 50 µM MGd + 100 µM Ascorbate | >80% (at 48-72h) | ashpublications.org |
| DOX-10V | 50 µM MGd + 100 µM Ascorbate | >80% (at 48-72h) | ashpublications.org |
| HF-1 lymphoma | 50 µM MGd | Increased | aacrjournals.org |
| HIV-1 infected CD4+ T cells | This compound Gadolinium | Selective induction | pnas.org |
Caspase Activity Assays: Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. Assaying the activity of specific caspases (e.g., caspase-3, caspase-9) provides evidence of apoptotic pathway activation. nih.govresearchgate.net These assays often involve using fluorogenic or colorimetric substrates that are cleaved by active caspases, releasing a detectable signal. nih.gov Studies have shown that this compound can lead to caspase activation, which is consistent with the induction of apoptosis. ahajournals.orgahajournals.orgaacrjournals.org Western blotting can also be used to detect the cleavage of caspase substrates like PARP, indicating caspase activity. aacrjournals.org
Mitochondrial Membrane Potential Dyes: Changes in mitochondrial membrane potential (ΔΨm) are early events in many apoptotic pathways. Fluorescent dyes that accumulate in mitochondria in a ΔΨm-dependent manner (e.g., JC-1, TMRE) are used to monitor these changes. A decrease in ΔΨm, indicated by a shift in fluorescence properties, is indicative of mitochondrial dysfunction and commitment to apoptosis. nih.gov Research on this compound has demonstrated that it can induce the loss of mitochondrial membrane potential, which is linked to the release of cytochrome c and subsequent caspase activation, triggering apoptosis. ashpublications.orgnih.govahajournals.orgahajournals.org
Spectroscopic Techniques for Molecular Interaction Characterization
Spectroscopic techniques are used to investigate the interactions between this compound and biological molecules, providing insights into its binding properties and mechanisms. While the provided search results don't detail specific spectroscopic methods applied directly to this compound-molecule interactions beyond fluorescence (covered in microscopy/flow cytometry), spectroscopic principles are broadly applicable to studying molecular interactions and environmental changes during apoptosis detection (e.g., using fluorescent probes). researchgate.netmdpi.comlth.se Techniques like UV-Vis spectroscopy can be used to study the electronic properties and binding of porphyrin-like molecules such as this compound to other species. researchgate.net Density functional theory (DFT) calculations, often combined with spectroscopic data, are used to study the molecular and electronic structures and interactions of this compound with various ions. researchgate.net
High-Resolution Fluorescence and Confocal Microscopy
Fluorescence and confocal microscopy are powerful tools for visualizing the localization of this compound within cells and tissues, as well as observing cellular morphological changes associated with its effects. This compound derivatives, such as this compound gadolinium, possess fluorescent properties, allowing for their direct visualization. researchgate.netnih.govnih.govwisc.eduresearchgate.netplos.org
Confocal microscopy has been used to confirm the intracellular uptake and distribution of MGd in various cell types, including glioma cells and smooth muscle cells (SMCs). nih.govnih.govwisc.eduresearchgate.netplos.org These studies have shown that MGd accumulates in the cytoplasm and, in some cases, the nucleus of tumor cells. nih.govnih.govwisc.eduresearchgate.netresearchgate.net Fluorescence microscopy can also be used for colocalization studies with organelle-specific probes to determine where this compound accumulates within the cell. ahajournals.orgahajournals.org High-resolution imaging allows researchers to observe detailed cellular structures and events, such as changes in nuclear morphology or the distribution of apoptotic markers.
Data from confocal microscopy studies:
| Cell Type | This compound Form | Observation | Citation |
| Glioma cells (C6) | This compound Gadolinium | Quick intracellular uptake (15-30 mins), accumulation in cytoplasm. | nih.govnih.govresearchgate.net |
| Glioblastoma cells | This compound Gadolinium | Intracellular uptake, presence in cytoplasm and nucleus (in >90% of nuclei). | wisc.eduresearchgate.net |
| SMCs | This compound Gadolinium | Increased intracellular uptake in cytoplasm with increasing concentration. | plos.org |
| RAW macrophages/SMCs | This compound Lutetium | Intracellular uptake and colocalization studies. | ahajournals.orgahajournals.org |
Flow Cytometry for Cellular Response Analysis
Flow cytometry is a versatile technique used to analyze various cellular properties and responses to this compound treatment in a high-throughput manner. It allows for the quantitative assessment of cell populations based on characteristics such as size, granularity, and fluorescence intensity.
Applications of flow cytometry in this compound research include:
Apoptosis Detection: As mentioned in section 6.4, flow cytometry is widely used with Annexin V and PI staining to quantify apoptotic and necrotic cell populations. ashpublications.orgiiarjournals.orgahajournals.orgahajournals.orgaacrjournals.orgpnas.org
Cell Cycle Analysis: By staining cellular DNA with dyes like Propidium Iodide, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Changes in cell cycle progression can be indicative of the impact of this compound on cell proliferation. ahajournals.orgahajournals.org
Intracellular Drug Uptake: The intrinsic fluorescence of this compound derivatives like MGd allows for the measurement of intracellular drug accumulation by flow cytometry. ashpublications.orgaacrjournals.org This helps correlate cellular responses with the amount of drug taken up by the cells.
ROS Quantification: Flow cytometry is used with ROS-sensitive fluorescent probes to quantify the levels of reactive oxygen species within cells. ashpublications.orgiiarjournals.org
Detection of Specific Cell Populations: In heterogeneous cell cultures or biological samples (e.g., peripheral blood mononuclear cells), flow cytometry can be used with specific cell surface markers (e.g., CD4, CD38) to analyze the effects of this compound on particular cell subsets, such as HIV-1 infected CD4+ T cells or multiple myeloma plasma cells. ashpublications.orgpnas.org
Flow cytometry provides quantitative data on the percentage of cells undergoing apoptosis, the distribution of cells in the cell cycle, the level of drug uptake, and the production of ROS, offering valuable insights into the cellular mechanisms of this compound.
Proteomic and Western Blot Analysis of Protein Expression and Modification
Proteomic and Western blot analyses are crucial techniques employed to investigate the molecular mechanisms of this compound by examining changes in protein expression levels and post-translational modifications. These methods provide insights into the cellular pathways affected by the compound.
Studies have utilized Western blot analysis to assess the impact of this compound gadolinium (MGd) on protein expression in various cell lines, including lymphoma cells. For instance, research has shown that MGd can reduce p53 protein expression in lymphoma cell lines in a dose-dependent manner. This reduction in p53 protein was observed in both HF-1 and Ramos cells following treatment with MGd, particularly in the presence of zinc and ascorbate. The decrease in p53 protein expression subsequently led to a decrease in the expression of downstream targets such as PUMA and genes involved in oxidant and antioxidant pathways, including GPX1, SESN2, and CDKN1A. The reduction of p53 protein was found to be mediated by proteasomes and Mdm2. Co-incubation with N-acetylcysteine (NAC), an antioxidant, was shown to restore p53 levels, suggesting a link between the compound's redox activity and p53 modulation. iiarjournals.orgiiarjournals.org
Western blot analysis has also been used to study the effects of photodynamic therapy (PDT) with this compound lutetium (Lu-Tex) on vascular cells. These studies have investigated the release of cytochrome c from mitochondria into the cytosol, a key event in the apoptotic pathway. Western blots using an anti-cytochrome c antibody demonstrated the presence of cytochrome c in the cytosolic fraction after PDT with this compound lutetium, indicating its release from mitochondria. Tubulin was used as a loading control to ensure equal protein loading. ahajournals.org Additionally, studies have examined the cleavage of poly(ADP-ribose) polymerase (PARP) using Western blots as a marker for apoptosis induction following treatment with MGd, sometimes in combination with other therapies. nih.gov
Furthermore, studies have indicated that metallotexaphyrins, including this compound gadolinium, can upregulate Heme oxygenase-1 (HO-1) protein expression in certain hematopoietic tumor-derived cell lines, such as Ramos and HF-1 cells. Western blot analysis confirmed the induction of HO-1 by MGd in these cells. ashpublications.org
These proteomic and Western blot studies collectively highlight the utility of these techniques in elucidating the protein-level effects of this compound, revealing its influence on key cellular processes such as apoptosis, redox homeostasis, and protein degradation pathways.
Animal Model Design for Mechanistic Investigation of Pharmacological Effects
Animal models play a critical role in investigating the mechanistic basis of this compound's pharmacological effects in a complex biological setting. These models allow researchers to study the compound's biodistribution, target accumulation, and impact on disease processes in vivo.
Rabbit models of post-balloon arterial injury have been utilized to study the localization and efficacy of this compound lutetium (Lu-Tex) in atheromatous plaque. In these models, iliac artery lesions were induced by balloon denudation followed by a high-cholesterol diet. Lu-Tex distribution within the atheroma was examined following local injection. Studies demonstrated that the sensitizer (B1316253) binds lipoproteins and is transported into plaque, where it appears to localize in macrophages. oup.com Following light activation (photoangioplasty), a significant reduction of macrophages was observed in the treated lesions compared to control arteries, suggesting that the mechanism of action in this context is associated with the elimination of macrophages from the lesions. oup.com
Rat isograft models of vein graft disease have also been employed to investigate the effects of PDT with this compound lutetium on intimal hyperplasia. In these models, inferior vena cava-grafted rats were injected with Lu-Tex. Biodistribution studies assessed Lu-Tex concentrations in vein grafts compared to normal vessels, showing higher concentrations in the grafts. nih.gov Light therapy was then performed to activate the photosensitizer. This model allowed researchers to demonstrate that Lu-Tex localized within subcellular organelles of smooth muscle cells and that subsequent photoactivation induced cell death via apoptosis. nih.gov The study also found that PDT significantly reduced the intima/media ratio in the early phase of vein graft disease, and the mechanism was suggested to be related to the presence of activated macrophages. nih.gov
Mouse models, such as the G93A ALS mouse model, have been used to investigate the effects of this compound gadolinium (MGd) on neurodegenerative diseases. This standardized model is used to elucidate molecular mechanisms of disease and evaluate potential therapeutic treatments. Studies in G93A mice have shown that MGd can markedly extend survival. uab.edu Although the precise neuroprotective mechanism is not fully understood, these animal studies provide a platform for observing the in vivo impact of MGd and correlating it with molecular findings from techniques like proteomic analysis. uab.edu
Animal models have also been crucial in demonstrating that this compound gadolinium can enhance tumor response to radiation and chemotherapeutic agents in murine models. iiarjournals.org The paramagnetic properties of gadolinium in MGd have allowed for its localization in tumors to be confirmed in animal models using magnetic resonance imaging (MRI), which aids in understanding its distribution and potential targeting capabilities in vivo. capes.gov.br
These diverse animal models provide valuable in vivo systems for investigating the complex pharmacological effects and underlying mechanisms of this compound and its derivatives in various disease contexts, complementing in vitro findings from techniques like proteomic and Western blot analysis.
Future Directions and Emerging Academic Research Avenues
Elucidation of Undiscovered Mechanistic Pathways
While Motexafin is known to induce redox stress and inhibit antioxidant defense mechanisms, particularly targeting the thioredoxin reductase/thioredoxin system, the full spectrum of its molecular interactions and downstream effects remains an active area of research. tandfonline.comnih.govtandfonline.commdpi.comiiarjournals.orgiiarjournals.org Future studies aim to precisely map all the cellular pathways influenced by this compound-induced oxidative stress. This includes a more detailed understanding of its impact on mitochondrial function, DNA repair mechanisms, and signaling cascades that govern cell survival and death. tandfonline.comresearchgate.net Investigating the interplay between this compound and other cellular components involved in maintaining redox homeostasis, such as the glutaredoxin system and various reducing metabolites, is crucial for a comprehensive mechanistic picture. tandfonline.comtandfonline.com Furthermore, exploring potential undiscovered targets beyond the thioredoxin system could reveal novel avenues for therapeutic intervention or combination therapies.
Design and Synthesis of Novel Texaphyrin Derivatives with Tuned Biological Properties
The texaphyrin scaffold of this compound offers a versatile platform for chemical modification, allowing for the rational design of novel derivatives with potentially improved biological properties. Future research in this area focuses on synthesizing analogs with enhanced tumor selectivity, altered redox activity, improved pharmacokinetic profiles, or the ability to target specific cellular compartments. researchgate.netacs.orgnih.gov This could involve modifying the peripheral substituents of the texaphyrin macrocycle to influence solubility, lipophilicity, and interactions with biological molecules. nih.govwikipedia.org Additionally, exploring the chelation of different metal ions within the texaphyrin core could lead to compounds with distinct physical and biological characteristics, potentially tailoring them for specific diagnostic or therapeutic applications. researchgate.netacs.orgacs.org Research is also exploring the incorporation of texaphyrins into nanoparticles or other delivery systems to enhance targeting and reduce off-target effects. acs.org
Deepening Understanding of Pharmacogenomic Responses to Pro-oxidative Agents
Individual genetic variations can significantly influence how a person responds to therapeutic agents, particularly those that modulate cellular redox balance like this compound. Future research aims to investigate the pharmacogenomics of pro-oxidative agents, including this compound, to identify genetic markers that predict efficacy or susceptibility to treatment. larvol.comnih.gov This involves studying the relationship between genetic polymorphisms in genes encoding antioxidant enzymes, redox-regulating proteins, and drug transporters, and the observed biological responses to this compound. A deeper understanding of these pharmacogenomic influences could pave the way for personalized medicine approaches, allowing for the identification of patient populations most likely to benefit from this compound therapy and potentially minimizing variability in treatment outcomes.
Integration of this compound Research with Systems Biology and Redox Medicine
Integrating research on this compound with systems biology approaches is crucial for understanding its effects within the complex network of cellular processes. This involves using high-throughput technologies and computational modeling to analyze the global impact of this compound on gene expression, protein profiles, and metabolic pathways. larvol.comnih.gov Such an integrated approach can reveal how this compound-induced redox stress perturbs cellular networks and how cells respond to these perturbations. Furthermore, positioning this compound within the broader field of redox medicine, which focuses on the role of oxidative stress and redox signaling in health and disease, can provide new insights into its therapeutic potential and mechanisms of action. capes.gov.brnih.govtandfonline.commdpi.comiiarjournals.orgiiarjournals.orgnih.govnih.gov Future studies may explore how this compound interacts with other redox-active compounds or therapies to achieve synergistic effects.
Exploration of this compound's Mechanistic Impact in Non-Oncological Disease Models (e.g., Inflammatory, Fibrotic Conditions, Atherosclerosis, HIV)
While this compound has been primarily investigated in the context of cancer, its ability to modulate redox homeostasis and induce oxidative stress suggests potential applications in a wider range of diseases where these processes play a significant role. Future research is exploring this compound's mechanistic impact in non-oncological disease models. This includes investigating its potential in inflammatory conditions, where oxidative stress is a key driver of pathology. Similarly, in fibrotic conditions, where aberrant redox signaling contributes to excessive extracellular matrix deposition, this compound's pro-oxidative properties could be therapeutically relevant. oup.com Research has also explored this compound lutetium in the context of atherosclerosis, a disease characterized by chronic inflammation and oxidative stress within the arterial wall. ahajournals.orgmdpi.comfrontiersin.orgnih.gov Given the role of oxidative stress and inflammation in the pathogenesis of HIV and associated comorbidities like atherosclerosis, there is also emerging interest in exploring this compound's potential in this context. mdpi.com These investigations aim to understand the specific mechanisms by which this compound influences disease progression in these varied conditions and to assess its therapeutic potential beyond oncology.
Q & A
Q. What are the key mechanisms of action of Motexafin in tumor targeting, and how can researchers validate these mechanisms in preclinical models?
this compound gadolinium selectively accumulates in tumor tissues and catalyzes the formation of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which disrupt redox balance in cancer cells . To validate these mechanisms, researchers should:
- Use in vivo imaging techniques (e.g., MRI) to track tumor-specific accumulation.
- Quantify ROS production via fluorescence-based assays (e.g., DCFDA) in tumor cell lines.
- Compare redox-sensitive gene expression (e.g., NRF2, SOD) in treated vs. untreated models.
Q. What experimental models have been historically used to assess this compound’s efficacy, and what are their limitations?
Phase III clinical trials focused on non-small-cell lung cancer (NSCLC) with brain metastases, using endpoints like overall survival (OS) and antitumor activity . Preclinical studies utilized xenograft models of gliomas and renal cancer. Key limitations include:
- Limited translational relevance of rodent models due to species-specific metabolic differences.
- Overreliance on OS as a primary endpoint, which may not capture ROS-mediated therapeutic effects.
- Heterogeneity in tumor microenvironments across cancer types, affecting drug delivery .
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Follow guidelines for detailed experimental documentation, including compound purity (>95% by HPLC), dosing regimens, and tumor volume measurement protocols .
- Include negative controls (e.g., non-targeted ROS scavengers) and validate findings across multiple cell lines.
- Share raw datasets (e.g., ROS quantification, pharmacokinetic profiles) in public repositories to enable cross-validation .
Q. What are the best practices for analyzing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- Use liquid chromatography-mass spectrometry (LC-MS) to measure plasma and tissue concentrations over time.
- Correlate PK data with PD markers (e.g., γ-H2AX for DNA damage) to establish dose-response relationships.
- Account for gadolinium’s paramagnetic properties in imaging-based PK assessments to avoid artifacts .
Advanced Research Questions
Q. How can researchers design studies to investigate this compound’s potential in combination therapies, considering previous monotherapy trial failures?
- Prioritize agents with complementary mechanisms (e.g., PARP inhibitors to exacerbate ROS-induced DNA damage).
- Use factorial experimental designs to test synergy, with rigorous statistical power calculations to detect additive effects.
- Incorporate biomarkers (e.g., glutathione levels) to stratify patients likely to benefit from combination regimens .
Q. What strategies are recommended for resolving contradictions between this compound’s preclinical efficacy and clinical trial outcomes?
- Conduct meta-analyses of preclinical data to identify confounding variables (e.g., tumor model selection, dosing schedules).
- Re-evaluate clinical trial endpoints: Replace OS with progression-free survival (PFS) or ROS-specific biomarkers.
- Utilize patient-derived xenograft (PDX) models that better mimic human tumor biology .
Q. How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria be applied to formulate research questions on this compound’s redox biology?
- Feasible : Leverage existing PK/PD data to optimize dosing in new cancer types (e.g., pancreatic cancer).
- Novel : Investigate this compound’s impact on tumor-associated macrophages (TAMs) to explore immune modulation.
- Ethical : Prioritize preclinical studies over high-risk clinical trials until mechanistic clarity is achieved.
- Relevant : Align with NIH priorities on redox-targeted therapies .
Q. What structural modifications of this compound could enhance tumor selectivity or reduce off-target toxicity?
- Replace gadolinium with redox-active metals (e.g., copper, manganese) to alter ROS generation kinetics.
- Conjugate texaphyrin cores with tumor-homing peptides (e.g., RGD motifs) for improved targeting.
- Test derivatives in 3D tumor spheroid models to assess penetration and cytotoxicity .
Q. How should researchers address challenges in visualizing this compound’s biodistribution and mechanism in scientific publications?
- Use dual-modality imaging (e.g., MRI combined with fluorescence tomography) for spatial resolution.
- Avoid overcrowding figures with chemical structures; highlight 1–2 key derivatives in graphical abstracts.
- Provide raw imaging datasets in supplementary materials for independent validation .
Q. What lessons from this compound’s clinical development can inform future redox-targeted drug discovery?
- Incorporate translational biomarkers (e.g., circulating tumor DNA) early in preclinical phases.
- Design adaptive clinical trials to allow protocol modifications based on interim ROS biomarker data.
- Collaborate with computational chemists to predict off-target effects and optimize redox cycling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
